molecular formula C19H18ClN3O2 B258687 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide

Cat. No.: B258687
M. Wt: 355.8 g/mol
InChI Key: UFMJCJDAHWZQAO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Introduction of the benzamide moiety through acylation reactions.

    Substitution: Introduction of the chloro and methoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution reactions may introduce new functional groups to the benzene ring.

Scientific Research Applications

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
  • Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide

Uniqueness

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-5-3-4-6-14(13)12-23-10-9-18(22-23)21-19(24)16-11-15(20)7-8-17(16)25-2/h3-11H,12H2,1-2H3,(H,21,22,24)

InChI Key

UFMJCJDAHWZQAO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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